

# The Chemical Architecture of Australine: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Australine**, a polyhydroxylated pyrrolizidine alkaloid, stands as a molecule of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. First isolated from the seeds of the Australian black bean, Castanospermum australe, this natural product has garnered attention for its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the chemical structure of **Australine**, supported by spectroscopic and crystallographic data, and details the experimental protocols for its synthesis and isolation.

## **Chemical Structure and Properties**

**Australine** is systematically named (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol. Its chemical identity is further defined by the following properties:



Property	Value
Molecular Formula	C8H15NO4
Molecular Weight	189.21 g/mol
CAS Number	118396-02-4
SMILES	C1C[C@H]2INVALID-LINKO)O">C@@HCO
InChI	InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6- 5(11)1-2-9(4)6/h4-8,10-13H,1- 3H2/t4-,5+,6-,7-,8-/m1/s1

# **Spectroscopic Data for Structural Elucidation**

The precise three-dimensional arrangement of atoms in **Australine** has been unequivocally determined through nuclear magnetic resonance (NMR) spectroscopy.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Australine** provides detailed information about the chemical environment of each proton within the molecule.



Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.39	br t	
H-2	4.27	t	2.6
H-7	4.08	br t	
H-8a	3.91	dd	12.1, 5.3
H-8b	3.82	dd	12.3, 7.4
H-5a	3.54	dd	4.6, 2.9
H-3	3.43-3.40	m	
H-7a	3.18	ddd	12.3, 10.0, 6.2
H-5b	3.02-2.99	m	
H-6	1.95-1.86	m	_

Note: Spectrum recorded in D<sub>2</sub>O at 600 MHz.[1]

# <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum complements the <sup>1</sup>H NMR data by identifying the chemical shifts of the carbon atoms in the **Australine** structure.



Carbon	Chemical Shift (ppm)
C-1	77.3
C-2	75.1
C-7	73.1
C-7a	68.9
C-8	63.5
C-3	55.7
C-5	44.9
C-6	33.9

Note: Spectrum recorded in D2O at 150 MHz.[1]

## X-ray Crystallography

While detailed crystallographic information files (CIF) for **Australine** are not readily available in public databases, X-ray diffraction studies have been instrumental in confirming its absolute stereochemistry. These studies reveal a rigid pyrrolizidine ring system with the hydroxyl and hydroxymethyl substituents adopting specific spatial orientations, which is crucial for its biological activity.

# **Experimental Protocols**Total Synthesis of Australine

A chemo-enzymatic approach has been successfully employed for the total synthesis of **Australine**, offering a concise and efficient route to this complex molecule.[1]

#### Key Steps:

 Asymmetric Epoxidation: The synthesis commences with an improved procedure for the asymmetric epoxidation of divinyl carbinol.



- Enzymatic Aldol Reaction: A key step involves a stereospecific aldol reaction, catalyzed by an aldolase, to construct the carbon backbone with the desired stereochemistry.
- Bis-Reductive Amination: The synthesis is completed by a sequential bis-reductive amination
  to form the pyrrolizidine ring system, yielding **Australine** without the need for protecting
  group manipulations of the hydroxyl functionalities.[1]

This synthetic strategy is notable for its efficiency and stereocontrol, providing access to **Australine** and its stereoisomers for further biological evaluation.[1][2]

### **Isolation from Castanospermum australe**

**Australine** is naturally produced by the Australian black bean tree, Castanospermum australe. The isolation and purification of **Australine** from its natural source involve a series of extraction and chromatographic steps.

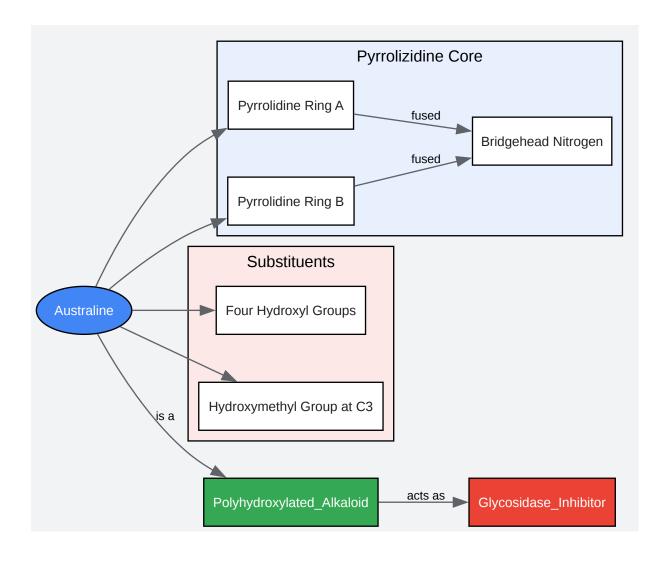
#### General Procedure:

- Extraction: The seeds of Castanospermum australe are first ground and then extracted with a suitable solvent, typically a hydroalcoholic mixture, to isolate the crude alkaloid fraction.
- Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography to separate the basic alkaloids, including Australine, from other plant constituents.
- Further Chromatographic Purification: Final purification is achieved through a series of chromatographic techniques, which may include silica gel chromatography, size-exclusion chromatography, and/or preparative high-performance liquid chromatography (HPLC), to yield pure Australine.

# Logical Relationships in Australine's Structure

The following diagram illustrates the key structural features of **Australine** and their relationship to its chemical classification.





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Core structural elements of Australine.

### Conclusion

This technical guide has provided a detailed overview of the chemical structure of **Australine**, supported by comprehensive spectroscopic data. The methodologies for its total synthesis and isolation from its natural source have also been outlined. This information serves as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of new therapeutic agents. The unique structural features of **Australine**, particularly its dense stereochemistry, make it a challenging and rewarding target for chemical synthesis and a fascinating subject for biological investigation.



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#### References

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